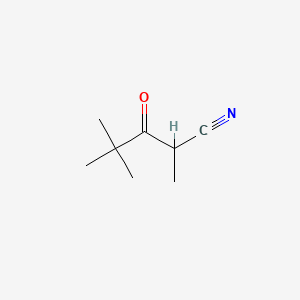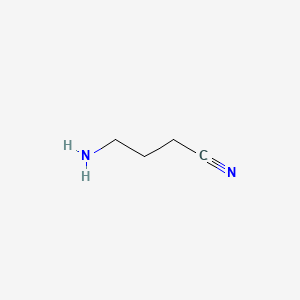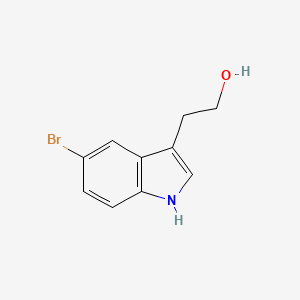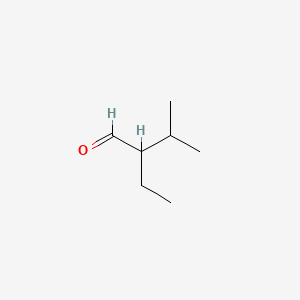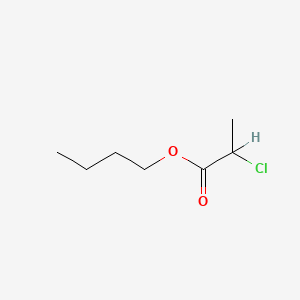
1-Allyl-6-aminouracil
Vue d'ensemble
Description
1-Allyl-6-aminouracil is an organic compound with the chemical formula C7H9N3O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the first position and an amino group at the sixth position of the uracil ring. It appears as a white or off-white crystalline solid and is soluble in hot water, alcohols, and alkaline solutions, but insoluble in ether and chloroform .
Mécanisme D'action
Target of Action
1-Allyl-6-aminouracil is a derivative of 6-aminouracil, which is used as a starting material in the synthesis of various heterocyclic structures . The primary targets of this compound are likely to be similar to those of uracil derivatives, which preferentially bind to the guanine and cytosine moieties of DNA . This interaction leads to cross-linking of DNA, thus inhibiting DNA synthesis and function .
Mode of Action
Based on its structural similarity to other uracil derivatives, it is likely that it interacts with its targets (guanine and cytosine moieties of dna) by forming covalent bonds, leading to dna cross-linking . This cross-linking inhibits DNA synthesis and function, thereby affecting the replication and transcription processes within the cell .
Biochemical Pathways
It is known that allyl isothiocyanates (aitc), a group of compounds structurally similar to this compound, have been recognized as effective chemotherapeutic and epigenetic modulators . They are known to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
It is known that the bioavailability of aitc is exceedingly high, as nearly 90% of orally administered aitc is absorbed
Result of Action
It is known that aitc exhibits multiple pharmacological properties, among which its anticancer activity is the most significant for cancer treatment . Its anticancer activity is exerted via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Action Environment
It is known that the compound is a white or off-white crystalline solid, soluble in hot water, alcohols, and alkali solutions, but insoluble in ether and chloroform . This suggests that the compound’s action and stability could be influenced by factors such as temperature, pH, and the presence of other solvents.
Analyse Biochimique
Biochemical Properties
1-Allyl-6-aminouracil plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic scaffolds. It interacts with various enzymes and proteins, facilitating multicomponent reactions that lead to the formation of complex organic compounds . The compound’s interaction with enzymes such as camphor sulfonic acid catalyzes the synthesis of diverse bioactive heterocyclic scaffolds . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of new chemical bonds and structures.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are mediated through its interactions with specific proteins and enzymes, which can alter cellular functions and metabolic activities . For example, this compound has been used in the synthesis of bioactive heterocyclic scaffolds, which can modulate cellular activities and functions
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the formation of stable complexes that can modulate biochemical reactions . These interactions are critical for the compound’s ability to influence cellular functions and metabolic pathways. Additionally, this compound can act as an inhibitor or activator of certain enzymes, further affecting biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cells. Long-term studies have also indicated that the compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical reactions. The compound’s role in metabolic pathways includes its participation in the synthesis of complex organic compounds and its effects on metabolic flux and metabolite levels . Enzymes such as camphor sulfonic acid play a critical role in these pathways, facilitating the compound’s interactions with other biomolecules and regulating its biochemical activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s interactions with biomolecules and its effects on cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-6-aminouracil can be synthesized through various methods, including multicomponent reactions involving 6-aminouracil as a starting material. One common synthetic route involves the alkylation of 6-aminouracil with allyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-6-aminouracil undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the sixth position can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxides or hydroxylated derivatives.
Cyclization Products: Various heterocyclic compounds.
Applications De Recherche Scientifique
1-Allyl-6-aminouracil has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies as a reagent or intermediate.
Industry: It is used in the production of specialized chemicals and materials.
Comparaison Avec Des Composés Similaires
6-Aminouracil: A precursor to 1-allyl-6-aminouracil, used in the synthesis of various heterocyclic compounds.
1-Allyl-6-amino-pyrimidine-2,4-quinone: Another derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both an allyl group and an amino group on the uracil ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
6-amino-1-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h2,4H,1,3,8H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKDSLOOZBRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197547 | |
| Record name | 1-Allyl-6-aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-21-5 | |
| Record name | 6-Amino-1-(2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4852-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-6-aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Allyl-6-aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allyl-6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



